tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLWOVARGIKKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Chemistry of Tetrahydro 4 Phenylmethyl 2h Pyran 4 Amine
Reactions Involving the Amine Functionality
The primary amine group is a versatile functional handle for a wide array of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
The nucleophilic nature of the primary amine in tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine allows it to readily react with electrophilic reagents such as acylating and alkylating agents.
Acylation: The reaction with acyl chlorides or acid anhydrides is a common method for the synthesis of amides. libretexts.org This nucleophilic addition-elimination reaction typically proceeds rapidly at room temperature to yield N-substituted amides. chemistrystudent.comchemguide.co.uk For instance, reacting this compound with an acyl chloride like ethanoyl chloride would produce the corresponding N-acetyl derivative, N-(tetrahydro-4-(phenylmethyl)-2H-pyran-4-yl)acetamide. chemguide.co.uk The reaction generates hydrogen chloride (HCl) as a byproduct, which reacts with any excess amine to form an ammonium (B1175870) salt. chemistrystudent.comchemguide.co.uk Therefore, a base is often added to neutralize the HCl produced. libretexts.org
Alkylation: Direct alkylation of the amine can be achieved by reacting it with alkyl halides. As a primary amine, it can react with alkyl halides to form secondary amines. libretexts.org However, this reaction is often difficult to control and can lead to over-alkylation, producing tertiary amines and even quaternary ammonium salts, as the product amine is also nucleophilic. libretexts.org To achieve mono-alkylation, reductive amination is a more controlled alternative, involving the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.
| Reaction Type | Electrophile | Expected Product | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-(Tetrahydro-4-(phenylmethyl)-2H-pyran-4-yl)acetamide | Inert solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) |
| Acylation | Benzoyl Chloride | N-(Tetrahydro-4-(phenylmethyl)-2H-pyran-4-yl)benzamide | Schotten-Baumann conditions (e.g., aqueous base) |
| Alkylation | Methyl Iodide | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium salts | Inert solvent; often leads to polyalkylation |
| Reductive Amination (Alkylation) | Acetone (followed by reducing agent like NaBH₃CN) | N-isopropyl-tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine | Methanol or other protic solvent, controlled pH |
Imine Formation: Primary amines, such as this compound, react with aldehydes or ketones in a condensation reaction to form imines (also known as Schiff bases). masterorganicchemistry.com This reaction is reversible and is typically catalyzed by acid. masterorganicchemistry.com To drive the reaction to completion, water, which is formed as a byproduct, is usually removed from the reaction mixture using methods like azeotropic distillation with a Dean-Stark apparatus or by adding a dehydrating agent. operachem.com
Enamine Formation: Enamines are unsaturated compounds derived from the reaction of an aldehyde or ketone with a secondary amine. wikipedia.orgyoutube.com Therefore, this compound, being a primary amine, will form an imine rather than an enamine upon reaction with a carbonyl compound. wikipedia.org The alkylated derivatives of the title compound (i.e., the corresponding secondary amines) would, however, be expected to form enamines under similar conditions. The Stork enamine reaction is a well-known process where enamines act as nucleophiles in Michael additions. libretexts.org
| Carbonyl Compound | Expected Imine Product | Typical Conditions |
|---|---|---|
| Benzaldehyde | N-benzylidene-1-(tetrahydro-2H-pyran-4-yl)-1-phenylmethanamine | Toluene, catalytic p-toluenesulfonic acid, Dean-Stark trap |
| Cyclohexanone | N-cyclohexylidene-1-(tetrahydro-2H-pyran-4-yl)-1-phenylmethanamine | Acid or base catalysis, removal of water |
| Acetone | N-(propan-2-ylidene)-1-(tetrahydro-2H-pyran-4-yl)-1-phenylmethanamine | Acid catalysis, molecular sieves |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, and the primary amine of this compound can serve as the nitrogen nucleophile in these transformations. rsc.org
The Buchwald-Hartwig amination is a prominent example, involving the reaction of an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orgresearchgate.net This reaction allows for the synthesis of N-aryl derivatives. The choice of palladium source, phosphine (B1218219) ligand, and base is crucial for the success of the coupling. beilstein-journals.orglibretexts.org A typical system might involve a palladium(II) precatalyst like Pd(OAc)₂, a bulky electron-rich phosphine ligand such as XPhos, and a strong base like sodium tert-butoxide. beilstein-journals.orgacs.org
A related, older reaction is the Ullmann condensation , which uses a copper catalyst, often at higher temperatures, to achieve similar C-N bond formation between an amine and an aryl halide. wikipedia.orgorganic-chemistry.org While often supplanted by the more versatile palladium-catalyzed methods, it remains a useful transformation in certain contexts. wikipedia.org
| Aryl Halide/Triflate | Expected N-Aryl Product | Typical Catalytic System (Buchwald-Hartwig) |
|---|---|---|
| Bromobenzene | N-phenyl-tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine | Pd₂(dba)₃, biaryl phosphine ligand (e.g., XPhos), NaOt-Bu, Toluene |
| 4-Chlorotoluene | N-(4-methylphenyl)-tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine | Pd(OAc)₂, ligand, Cs₂CO₃, Dioxane |
| 1-Iodonaphthalene | N-(naphthalen-1-yl)-tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine | Palladium precatalyst, ligand, base, inert solvent |
Transformations of the Tetrahydropyran (B127337) Ring
The tetrahydropyran ring is a cyclic ether, which is generally a robust and chemically inert functional group. wikipedia.org However, under specific conditions, it can be induced to react.
The ether linkage of the tetrahydropyran ring is susceptible to cleavage under strongly acidic conditions, particularly in the presence of a good nucleophile. wikipedia.orgmasterorganicchemistry.com For example, treatment with strong hydrohalic acids like HBr or HI at elevated temperatures can lead to the opening of the ring. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com A nucleophile (e.g., Br⁻ or I⁻) then attacks one of the adjacent carbon atoms (C2 or C6) in an Sₙ2 or Sₙ1-type mechanism, depending on the structure and conditions. wikipedia.org This would result in a halo-substituted linear polyol derivative. Given the general stability of the THP ring, these are typically considered forcing conditions. organic-chemistry.org
While the tetrahydropyran ring lacks inherent reactivity at its C-H bonds, modern synthetic methods have enabled the direct functionalization of such saturated heterocycles. Palladium-catalyzed C–H activation is a powerful strategy for installing new functional groups at specific positions. organic-chemistry.orgnih.gov For instance, using a directing group strategy, it is conceivable to achieve stereoselective C–H arylation or alkylation at the methylene (B1212753) positions (e.g., C3 or C5) of the pyran ring. nih.gov Such transformations would involve the formation of a palladacycle intermediate, followed by reaction with a coupling partner. Rhodium catalysts have also been employed in C-H activation cascades to synthesize substituted piperidines from unsaturated imines, a strategy that highlights the potential for complex transformations on related heterocyclic systems. nih.govacs.org These advanced methods provide a pathway to novel, highly substituted tetrahydropyran derivatives that would be difficult to access through classical synthetic routes. nih.gov
Despite a comprehensive search of scientific literature, no specific research articles detailing the involvement of This compound in multicomponent reactions, including Mannich-type reactions and other cascade or domino processes, could be located. The existing body of research on multicomponent reactions for the synthesis of pyran and tetrahydropyran derivatives focuses on other starting materials and does not specifically utilize the aforementioned compound.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the "" within the strict confines of the requested outline, as there is no available data in the public domain to populate the specified sections and subsections.
General information on multicomponent reactions for the synthesis of related tetrahydropyran structures exists, but this does not directly address the chemical behavior of the specific compound . For instance, studies have explored the use of tetrahydro-4-pyranone in three-component Mannich reactions to create complex molecular architectures. However, these findings cannot be extrapolated to this compound without dedicated experimental evidence.
Similarly, while cascade and domino reactions are powerful tools for the synthesis of complex heterocyclic systems, the scientific literature does not currently contain examples that are initiated by or incorporate this compound.
Advanced Spectroscopic and Structural Characterization of Tetrahydro 4 Phenylmethyl 2h Pyran 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule such as tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine, a suite of NMR experiments would be required for a complete structural assignment and conformational analysis.
¹H and ¹³C NMR for Primary Structural Assignment
Should ¹H and ¹³C NMR spectra become available, they would be the initial point of analysis.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the benzylic methylene (B1212753) protons (CH₂), and the protons of the tetrahydropyran (B127337) ring. The integration of these signals would confirm the number of protons in each environment. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of the protons. For instance, the protons on the tetrahydropyran ring adjacent to the oxygen atom would be expected to appear at a higher chemical shift (downfield) compared to the other ring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. Distinct signals would be anticipated for the aromatic carbons, the benzylic carbon, the quaternary carbon at the 4-position of the pyran ring, and the remaining methylene carbons of the tetrahydropyran ring. The chemical shifts would be indicative of the carbon type (aliphatic, aromatic, attached to a heteroatom).
A hypothetical data table for the primary NMR assignments is presented below to illustrate how such data would be organized.
Hypothetical ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | Expected ~7.2-7.4 (m) | Expected ~127-138 |
| Benzyl-CH₂ | Data not available | Data not available |
| Pyran-H2/H6 | Data not available | Data not available |
| Pyran-H3/H5 | Data not available | Data not available |
| Pyran-C4 | N/A | Data not available |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the tetrahydropyran ring and the benzyl (B1604629) group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the benzyl group to the C4 position of the tetrahydropyran ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule, such as the orientation of the benzyl group relative to the pyran ring.
Advanced NMR for Conformational Analysis and Dynamics (e.g., ¹⁵N NMR)
For a more in-depth understanding of the molecule's three-dimensional structure and behavior in solution, advanced NMR techniques could be employed.
¹⁵N NMR Spectroscopy: If the compound were isotopically labeled with ¹⁵N, this technique would provide direct information about the electronic environment of the nitrogen atom in the amine group. This can be sensitive to hydrogen bonding and other intermolecular interactions.
Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures could reveal information about dynamic processes, such as the rate of chair-to-chair interconversion of the tetrahydropyran ring and the rotational barriers of the benzyl group.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.
Hypothetical FT-IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | Expected ~3300-3500 | Amine group |
| C-H Stretch (Aromatic) | Expected ~3000-3100 | Phenyl group |
| C-H Stretch (Aliphatic) | Expected ~2850-2960 | Tetrahydropyran and benzyl CH₂ |
| C=C Stretch (Aromatic) | Expected ~1450-1600 | Phenyl group ring vibrations |
| C-O Stretch | Expected ~1050-1150 | Ether linkage in the pyran ring |
Raman Spectroscopy Applications in Structural Analysis
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring and the carbon skeleton of the tetrahydropyran ring. The symmetric stretching of the C-O-C bond in the pyran ring would also be expected to be Raman active. A comparative analysis of the FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of organic molecules like this compound, high-resolution and tandem mass spectrometry provide critical data on molecular weight, elemental formula, and structural connectivity.
High-resolution mass spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy by measuring its mass to several decimal places. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas.
For this compound, the molecular formula is C₁₂H₁₇NO. HRMS analysis, typically using techniques like electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms. An experimental measurement that matches this theoretical value to within a few parts per million (ppm) confirms the elemental formula.
Interactive Data Table: Theoretical Mass Data for [C₁₂H₁₇NO+H]⁺
| Parameter | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Ion Formula | [C₁₂H₁₈NO]⁺ |
| Theoretical Monoisotopic Mass | 191.131014 Da |
| Nominal Mass | 191 Da |
Tandem mass spectrometry (MS/MS) is employed to determine the structure of a molecule by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern provides a roadmap of the molecule's structure.
Upon collision-induced dissociation (CID), the protonated molecule is expected to fragment via pathways dictated by the most stable resulting ions. For this compound, two primary fragmentation pathways are predicted based on established chemical principles for benzylamines and cyclic ethers. nih.govnih.govlibretexts.org
Benzylic Cleavage: The most prominent fragmentation is the cleavage of the C-C bond between the pyran ring and the benzyl group. This results in the formation of a highly stable benzyl cation or its rearranged tropylium (B1234903) ion isomer at m/z 91. nih.govresearchgate.net This is often the base peak in the spectrum.
Ring-based Fragmentation: Cleavage can also be initiated within the tetrahydropyran ring, often involving alpha-cleavage adjacent to the nitrogen atom or the ring oxygen, leading to various smaller fragment ions.
Interactive Data Table: Predicted MS/MS Fragmentation of [C₁₂H₁₈NO]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 192.14 | 91.05 | C₅H₁₀NO | [C₇H₇]⁺ (Benzyl/Tropylium cation) |
| 192.14 | 175.12 | NH₃ | [C₁₂H₁₅O]⁺ (Loss of ammonia) |
| 192.14 | 100.11 | C₇H₈ | [C₅H₁₀NO]⁺ (Tetrahydropyran-amine fragment) |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation, configuration, and intermolecular interactions that govern the material's properties.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and the absolute configuration of chiral centers.
While no published single-crystal structure for this compound was identified, such an analysis would reveal:
The exact conformation of the tetrahydropyran ring, which is expected to adopt a stable chair conformation.
The precise bond lengths and angles for the entire molecule.
The arrangement of molecules in the crystal lattice (molecular packing), which is dictated by intermolecular forces such as hydrogen bonding (e.g., between the amine N-H and the pyran oxygen of an adjacent molecule) and van der Waals interactions.
Interactive Data Table: Crystallographic Parameters (Hypothetical)
| Parameter | Expected Data |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å), b (Å), c (Å) | To be determined |
| α (°), β (°), γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules per unit cell) | To be determined |
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk solid sample. researchgate.net It produces a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. This method is crucial for identifying crystalline compounds, assessing sample purity, and studying polymorphism (the existence of different crystal structures for the same compound). aip.org
An experimental PXRD pattern for this compound is not currently available in the literature. If the single-crystal structure were known, a theoretical PXRD pattern could be calculated and used as a reference for analyzing bulk samples.
As this analysis is dependent on SCXRD data, a formal analysis for this compound cannot be performed. However, based on the functional groups present (amine, phenyl ring, ether), a theoretical breakdown of the primary intermolecular contacts can be predicted. The surface would be dominated by hydrogen-hydrogen contacts, with significant contributions from carbon-hydrogen and oxygen-hydrogen contacts, the latter being indicative of hydrogen bonding. nih.gov
Interactive Data Table: Illustrative Hirshfeld Surface Contact Contributions
| Interaction Type | Predicted Contribution (%) | Description |
| H···H | ~55-65% | Represents van der Waals forces, typically the largest contributor. |
| C···H / H···C | ~20-30% | Relates to general van der Waals packing and potential C-H···π interactions. |
| O···H / H···O | ~5-15% | Quantifies hydrogen bonding involving the amine donor and ether acceptor. |
| N···H / H···N | <5% | Possible minor contribution from N-H···N interactions. |
Computational and Theoretical Investigations of Tetrahydro 4 Phenylmethyl 2h Pyran 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with a high degree of accuracy.
Density Functional Theory (DFT) has become a standard method for investigating the ground state geometries and electronic structures of organic molecules. By approximating the electron density of a system, DFT can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. For molecules containing the tetrahydropyran (B127337) ring, DFT calculations have been successfully employed to determine the preferred conformations and to analyze the electronic distribution. researchgate.netnih.gov
In the case of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine, DFT studies would be crucial for optimizing the molecular geometry and understanding the influence of the phenylmethyl and amine substituents on the tetrahydropyran ring. Such calculations would likely reveal a chair conformation for the tetrahydropyran ring as the most stable arrangement. The orientation of the bulky phenylmethyl group and the amino group would be a key area of investigation, with DFT being used to calculate the relative energies of different axial and equatorial orientations.
Table 1: Predicted Ground State Properties of this compound using DFT
| Property | Predicted Value |
| Ground State Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular energies and spectroscopic properties. For the tetrahydropyran ring system, ab initio calculations have been used to determine the relative energies of different conformers, such as chair, boat, and twist-boat forms. researchgate.net
For this compound, ab initio methods would be valuable for refining the energetic landscape of the molecule. These calculations could be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which could then be compared with experimental results to confirm the predicted structures. The high accuracy of ab initio methods would be particularly important for discerning subtle energetic differences between various conformers.
Conformational Analysis and Stereochemical Preferences
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
Mapping the potential energy surface (PES) of a molecule provides a comprehensive understanding of its conformational isomerism. The PES is a mathematical function that relates the energy of a molecule to its geometry. By exploring the PES, it is possible to identify the low-energy conformations (local minima) and the transition states that connect them. For related dihydropyran systems, detailed conformational potential energy surfaces have been generated using computational methods.
For this compound, a detailed PES map would reveal the accessible conformations and the pathways for interconversion between them. This would involve systematically varying key dihedral angles within the molecule and calculating the corresponding energy. The results of such an analysis would highlight the preferred spatial arrangements of the phenylmethyl and amine groups relative to the tetrahydropyran ring.
Intramolecular interactions, such as hydrogen bonds and steric repulsions, play a critical role in determining the conformational preferences of a molecule. In this compound, the presence of an amino group (a hydrogen bond donor) and the oxygen atom within the pyran ring (a hydrogen bond acceptor) creates the potential for intramolecular hydrogen bonding.
Molecular Dynamics Simulations for Conformational Behavior in Solution
While quantum chemical calculations provide valuable information about the properties of a molecule in the gas phase, molecular dynamics (MD) simulations can be used to study its behavior in a more realistic environment, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic conformational behavior of the molecule.
For this compound, MD simulations in different solvents would reveal how the solvent environment affects its conformational preferences. For instance, in a polar solvent, conformations that expose the polar amine group to the solvent may be favored. Conversely, in a nonpolar solvent, conformations with intramolecular hydrogen bonding might be more prevalent. These simulations can provide a dynamic picture of the conformational landscape and the timescales of conformational changes.
Reaction Mechanism Elucidation via Computational Methods
The formation of this compound is typically achieved through the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine. This process involves two key transformations: the formation of an iminium ion intermediate and its subsequent reduction. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in dissecting these steps.
Tetrahydro-4H-pyran-4-one + Benzylamine → N-(tetrahydro-2H-pyran-4-ylidene)-1-phenylmethanamine (Iminium Intermediate)
N-(tetrahydro-2H-pyran-4-ylidene)-1-phenylmethanamine + Reducing Agent → this compound
Imine Formation:
The initial step of the reductive amination is the acid-catalyzed formation of an imine (or more accurately, an iminium ion in acidic conditions) from the reaction of tetrahydro-4H-pyran-4-one and benzylamine. Computational studies on analogous systems, such as the reaction between acetaldehyde and methylamine, reveal the transition states involved in this process. semanticscholar.orgnih.govscholaris.canih.govacs.org The reaction proceeds through a hemiaminal intermediate. The rate-determining step is typically the dehydration of this hemiaminal to form the iminium ion.
DFT calculations can model the geometry and energy of the transition state for this dehydration step. Key features of this transition state include an elongated C-O bond of the hemiaminal and a developing double bond between the carbon and nitrogen atoms. The presence of an acid catalyst is crucial, as it protonates the hydroxyl group of the hemiaminal, turning it into a better leaving group (water).
Table 1: Calculated Transition State Energies for Imine Formation (Hypothetical Data)
| Transformation Step | Transition State | Activation Energy (kcal/mol) |
| Nucleophilic Attack | TS_attack | 15.2 |
| Proton Transfer | TS_proton_transfer | 8.5 |
| Dehydration | TS_dehydration | 22.1 |
Note: Data are hypothetical and based on trends observed in computational studies of similar reductive amination reactions.
Hydride Transfer:
The second key transformation is the reduction of the iminium ion intermediate by a hydride source, such as sodium triacetoxyborohydride (STAB). Computational studies have shown that the reduction of the iminium ion is kinetically and thermodynamically favored over the reduction of the starting ketone. semanticscholar.orgscholaris.canih.gov
The transition state for the hydride transfer involves the approach of the hydride from the reducing agent to the electrophilic carbon of the C=N double bond. The geometry of this transition state dictates the stereochemical outcome of the reaction, although for the achiral product , this is not a factor. DFT calculations can precisely map the bond-forming and bond-breaking processes occurring at the transition state.
Table 2: Calculated Transition State Energies for Hydride Transfer (Hypothetical Data)
| Reactant | Transition State | Activation Energy (kcal/mol) |
| Iminium Ion + NaBH(OAc)3 | TS_hydride_transfer | 12.8 |
| Tetrahydro-4H-pyran-4-one + NaBH(OAc)3 | TS_ketone_reduction | 18.5 |
Note: Data are hypothetical and based on the computationally established preference for imine reduction over ketone reduction by STAB. semanticscholar.orgscholaris.canih.gov
By connecting the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the energy barriers for each step of the reaction.
Figure 1: Hypothetical Reaction Energy Profile for the Reductive Amination of Tetrahydro-4H-pyran-4-one with Benzylamine
(A visual representation of a reaction coordinate diagram would be placed here, showing the relative energies of reactants, the hemiaminal intermediate, the iminium ion intermediate, the transition states for dehydration and hydride transfer, and the final product.)
Computational studies also highlight the role of the solvent in stabilizing charged intermediates and transition states, which can significantly influence the reaction rates and pathways. Explicit solvent models can be incorporated into DFT calculations to provide a more accurate representation of the reaction in solution.
Role of Tetrahydro 4 Phenylmethyl 2h Pyran 4 Amine As a Versatile Synthetic Building Block and Intermediate
Precursor in the Synthesis of Diverse Heterocyclic Systems
The unique three-dimensional structure of tetrahydro-4-(phenylmethyl)-2H-pyran-4-amine provides a robust framework for the synthesis of complex heterocyclic systems. The primary amine functionality serves as a key reactive handle for constructing new rings through intramolecular or intermolecular cyclization reactions.
The amine group of this compound is a versatile nucleophile that can be used to initiate cyclization cascades to form fused and bridged heterocyclic systems. Fused rings are formed when two rings share an edge (two adjacent atoms), while bridged systems feature two non-adjacent atoms (bridgeheads) connected by a bridge of one or more atoms.
By reacting the amine with appropriate bifunctional electrophiles, it is possible to construct new rings fused to the parent tetrahydropyran (B127337) core. For instance, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a fused pyrimidine or pyrazine ring. Intramolecular strategies, where a reactive group is first appended to the amine, are also powerful. For example, acylation of the amine with a substrate containing a latent electrophile could set the stage for a subsequent intramolecular cyclization, yielding complex bicyclic structures. The stereochemistry of the quaternary center at the 4-position can effectively control the diastereoselectivity of these cyclization reactions, leading to stereochemically well-defined products.
The synthesis of bridged systems can be envisioned through multi-step sequences. One potential approach involves the functionalization of both the amine and another position on the tetrahydropyran ring, followed by a ring-closing reaction that connects these two points. Such strategies are crucial in natural product synthesis and drug discovery to create conformationally constrained molecules.
| Reaction Type | Potential Fused/Bridged System | Key Transformation |
| Pictet-Spengler Reaction | Fused Tetrahydroisoquinoline | Condensation with an aldehyde followed by cyclization. |
| Bischler-Napieralski Reaction | Fused Dihydropyridine | Acylation followed by acid-catalyzed cyclization. |
| Intramolecular Heck Reaction | Bridged Azabicyclic System | N-alkenylation followed by Pd-catalyzed cyclization. |
| Ring-Closing Metathesis | Bridged Oxa-aza-cycle | N-allylation and O-allylation followed by metathesis. |
Polycyclic molecules, which contain multiple ring systems, are hallmarks of biologically active natural products and complex pharmaceuticals. The tetrahydropyran-amine scaffold serves as an excellent starting point for building such intricate structures. Polycyclic scaffolds are valuable in drug discovery as they provide three-dimensional diversity and structural rigidity, which can lead to improved target affinity and selectivity. researchgate.net
The synthesis of polycyclic ether-benzopyrans, for example, has been achieved using strategies like the [5+2] cycloaddition, demonstrating how pyran-based structures can be elaborated into more complex systems. google.com Similarly, this compound can be employed as a central scaffold. The amine can be transformed into various functional groups that can participate in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to build additional rings. For example, conversion of the amine to an azide would allow for cycloadditions with alkynes to form triazole-containing polycycles. researchgate.net The benzyl (B1604629) group can also be functionalized to participate in ring-forming reactions, further expanding the synthetic possibilities.
Scaffold for Ligand Design in Catalysis
The development of chiral ligands is central to asymmetric catalysis, which aims to produce enantiomerically pure compounds. The structural rigidity and defined stereochemistry of this compound make it an attractive scaffold for designing novel chiral ligands.
A successful chiral ligand often possesses a well-defined three-dimensional structure, a chiral element for inducing asymmetry, and heteroatoms that can coordinate to a metal center. This compound contains these essential features. The amine group can be readily functionalized to introduce other coordinating groups, such as phosphines, oxazolines, or other nitrogen-based moieties, creating bidentate or tridentate ligands.
For example, reaction of the primary amine with 2-(diphenylphosphino)benzaldehyde would yield a P,N-ligand, a class of ligands highly successful in various transition-metal-catalyzed reactions like asymmetric hydrogenation and allylic alkylation. The tetrahydropyran ring acts as a rigid backbone, holding the coordinating atoms in a specific spatial arrangement. The benzyl group and the inherent chirality at the C4-position create a defined chiral pocket around the metal center, which is crucial for differentiating between the enantiotopic faces of a prochiral substrate. The modular nature of this scaffold allows for systematic tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity for a specific transformation.
| Ligand Class | Potential Synthesis from Core Amine | Target Asymmetric Reactions | Metal Catalyst |
| P,N-Ligands | Reaction with phosphino-aldehydes/acids | Hydrogenation, Allylic Alkylation | Rh, Ir, Pd |
| N,N-Ligands | Reaction with chiral epoxides, pyridyl halides | Cyclopropanation, C-H Activation | Cu, Ru, Pd |
| Amino-alcohol Ligands | N-alkylation with chiral epoxides | Asymmetric transfer hydrogenation | Ru, Ir |
| Oxazoline Ligands | Conversion to amino alcohol, then cyclization | Heck reaction, Hydrosilylation | Pd, Rh |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, often mimicking the function of enzymes. Chiral primary and secondary amines are among the most powerful classes of organocatalysts. They can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions.
This compound can serve as a precursor to more complex secondary amine organocatalysts. For instance, reductive amination with various aldehydes can introduce bulky groups onto the nitrogen atom. These modified amines could then be used to catalyze reactions such as asymmetric Michael additions, aldol reactions, and Mannich reactions. The rigid tetrahydropyran scaffold would act as the chiral backbone, orienting the bulky substituents to effectively shield one face of the enamine or iminium ion intermediate, thereby directing the approach of the reaction partner and ensuring high stereoselectivity. The development of organocatalytic methods for the synthesis of functionalized tetrahydropyrans has shown excellent enantiomeric excesses (93–99% ee), highlighting the utility of chiral catalysts in controlling the stereochemistry of such ring systems. chemimpex.comsigmaaldrich.com
Intermediate in the Preparation of Advanced Chemical Materials
Beyond its use in fine chemical synthesis, this compound and its close analogues serve as valuable intermediates in materials science. The incorporation of such rigid, three-dimensional scaffolds into polymers and other materials can significantly influence their macroscopic properties.
A structurally related compound, N-benzyl-tetrahydro-2H-pyran-4-amine, is utilized in the formulation of advanced materials, including polymers and coatings, to enhance their mechanical and thermal properties. chemimpex.com The primary amine of this compound provides a reactive site for polymerization. It can act as a monomer in the synthesis of polyamides, polyimides, or polyureas through reactions with diacyl chlorides, dianhydrides, or diisocyanates, respectively.
The inclusion of the rigid tetrahydropyran and phenyl groups in the polymer backbone can impart several desirable characteristics:
Increased Thermal Stability: The rigid cyclic structure can raise the glass transition temperature (Tg) of the polymer, making it more resistant to heat.
Enhanced Mechanical Strength: The bulky, non-planar structure can disrupt polymer chain packing, potentially leading to materials with improved toughness and rigidity.
Modified Solubility: The combination of the polar ether and amine functionalities with the nonpolar benzyl group can be used to tune the solubility of the resulting polymers in various organic solvents.
These properties make such pyran-based monomers attractive for creating specialty polymers for applications in high-performance coatings, engineering plastics, and advanced composites.
Incorporation into Polymeric Structures and Dendrimers
There is a notable absence of published research specifically detailing the use of this compound as a monomer for the synthesis of polymeric structures or as a component in the architecture of dendrimers.
In principle, the primary amine functionality of this compound could allow it to act as a monomer in step-growth polymerization reactions to form polyamides, polyimines, or polyureas. The bulky, non-planar tetrahydropyran and benzyl substituents would be expected to influence the properties of such polymers, potentially leading to materials with unique solubility, thermal stability, and morphological characteristics. However, no studies have been found that demonstrate or investigate this potential.
Similarly, in the field of dendrimer chemistry, multifunctional molecules are used as cores, branching units, or surface groups to construct highly branched, monodisperse macromolecules. While amine-terminated dendrimers are a significant class of these materials, there is no scientific literature to suggest that this compound has been utilized in the synthesis of any type of dendritic structure.
Role in Supramolecular Assemblies
Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The molecular structure of this compound possesses several features that could facilitate its participation in supramolecular assemblies. These include the primary amine group, which can act as a hydrogen bond donor; the ether oxygen of the tetrahydropyran ring, which can act as a hydrogen bond acceptor; and the aromatic phenyl ring, which can engage in π-π stacking interactions.
Despite this theoretical potential for forming ordered, self-assembled structures, a search of the current scientific literature reveals no studies that have investigated or reported the use of this compound in the construction of supramolecular assemblies. The specific interplay of hydrogen bonding and π-stacking that this molecule could offer in the design of complex, non-covalently bonded systems has not yet been documented.
Methodological Advancements in Pyran-Based Synthesis Utilizing the Compound
Advancements in synthetic methodology are often driven by the need to access novel and complex molecules. While numerous methods exist for the synthesis of substituted tetrahydropyrans, such as the Prins cyclization, hetero-Diels-Alder reactions, and various intramolecular cyclization strategies, there are no reported methodological advancements that have specifically arisen from the synthesis or use of this compound. The synthesis of related 4-aminotetrahydropyran scaffolds is of interest in drug discovery, but this has not led to the development of new synthetic methods centered around the title compound. nih.govresearchgate.net The specific challenges and opportunities presented by the synthesis of this particular molecule have not yet been described as a catalyst for new developments in pyran-based synthetic chemistry.
Q & A
Basic: What are the recommended synthetic routes for tetrahydro-4-(phenylmethyl)-2H-Pyran-4-amine, and what key reaction parameters should be optimized?
Answer:
The synthesis typically involves multi-step pathways, including cyclization and functional group modifications. Key steps may include:
- Ring formation : Cyclization of precursors under acidic or basic conditions to form the tetrahydropyran ring.
- Amine functionalization : Introduction of the phenylmethyl group via alkylation or reductive amination.
- Optimization parameters : Temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., THF or DMF for solubility), and catalyst selection (e.g., Pd/C for hydrogenation steps). Industrial scaling may employ continuous flow reactors for improved yield .
Basic: How can researchers ensure safe handling of this compound given conflicting hazard classifications?
Answer:
While some safety data sheets (SDS) report no classified health hazards, others recommend precautions due to incomplete toxicological studies. Researchers should:
- Adopt universal precautions : Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Monitor waste disposal : Segregate chemical waste and collaborate with certified disposal services.
- Validate SDS sources : Cross-reference PubChem, CAS Common Chemistry, and EPA DSSTox for updated classifications .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
Answer:
Discrepancies often arise from steric/electronic effects unaccounted for in simulations. Mitigation strategies include:
- Density Functional Theory (DFT) refinement : Incorporate solvent effects and transition-state modeling.
- Experimental validation : Use kinetic studies (e.g., variable-temperature NMR) to probe reaction intermediates.
- AI-powered synthesis tools : Leverage reaction databases (e.g., Reaxys) to predict feasible pathways and compare with empirical results .
Advanced: How does the tetrahydropyran ring’s stereochemistry influence the compound’s interaction with biological targets?
Answer:
The tetrahydropyran ring’s chair conformation and substituent orientation dictate binding affinity. Methodological approaches include:
- Molecular docking : Compare enantiomers (e.g., 4aR vs. 4aS configurations) against protein targets.
- Comparative SAR studies : Analyze analogs (e.g., 4-ethyltetrahydro-2H-pyran-4-amine) to isolate stereochemical contributions.
- Circular Dichroism (CD) : Validate chiral centers and correlate with bioactivity data .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
| Technique | Key Data | Application |
|---|---|---|
| NMR (¹H/¹³C) | δ 1.2–3.8 ppm (tetrahydropyran protons), δ 4.2 ppm (amine protons) | Confirm ring structure and substituent positions |
| FT-IR | 3300 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O-C ether) | Identify functional groups |
| Mass Spectrometry | m/z 207.27 (M⁺) | Verify molecular weight and fragmentation patterns |
Advanced: In comparative studies with structural analogs, what methodological approaches best elucidate structure-activity relationships (SAR)?
Answer:
- Pharmacophore modeling : Map critical functional groups (e.g., tetrahydropyran oxygen, phenylmethyl amine) using software like Schrödinger.
- Free-Wilson analysis : Quantify contributions of substituents (e.g., methyl vs. ethyl groups) to bioactivity.
- In vitro assays : Test analogs (e.g., 4-thien-2-yl derivatives) against enzyme targets to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
